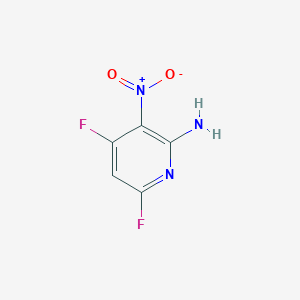

4,6-Difluoro-3-nitropyridin-2-amine

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Functionalized pyridine rings are ubiquitous structural motifs in a vast array of biologically active molecules and advanced materials. acs.orgnih.gov Their presence in numerous FDA-approved drugs highlights their importance in medicinal chemistry. nih.gov The ability to introduce various functional groups onto the pyridine core allows chemists to fine-tune the steric and electronic properties of molecules, thereby optimizing their biological activity, selectivity, and physical characteristics. thieme-connect.com The development of regioselective methods to introduce substituents at specific positions on the pyridine ring is a major focus of contemporary organic synthesis, as the position of functionalization can dramatically influence a molecule's properties. thieme-connect.comuni-muenster.de

Overview of Fluorinated and Nitrated Pyridine Derivatives in Advanced Synthetic Methodologies

The introduction of fluorine atoms and nitro groups into pyridine rings imparts unique chemical reactivity and can profoundly alter the parent molecule's properties. Fluorinated pyridines are of particular interest due to the unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, which can enhance metabolic stability and binding affinity in drug candidates. rsc.orgnih.gov However, the direct fluorination of pyridines can be challenging, especially at the meta position. rsc.orgnih.gov

Nitrated pyridine derivatives are valuable synthetic intermediates. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. ntnu.no This allows for the introduction of a wide range of other functional groups. The nitro group itself can also be reduced to an amino group, providing a pathway to a different class of substituted pyridines. libretexts.org

Research Context of 4,6-Difluoro-3-nitropyridin-2-amine within Pyridine Chemistry Studies

This compound is a multifaceted molecule that embodies the principles of functionalized pyridine chemistry. It possesses two fluorine atoms, a nitro group, and an amino group, all of which contribute to its unique reactivity and potential as a building block in the synthesis of more complex molecules. The presence of these functionalities in a single, relatively simple scaffold makes it a valuable tool for medicinal and materials chemists. Research into this compound and its analogs helps to expand the toolbox of synthetic methodologies available for the construction of novel, highly functionalized pyridine-based compounds.

The strategic placement of the fluorine atoms and the nitro group influences the reactivity of the amino group and the pyridine ring itself. This interplay of functional groups allows for selective transformations, making it a versatile starting material for the synthesis of a variety of target molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₂F₂N₄O₂ |

| Molecular Weight | 176.09 g/mol |

| CAS Number | 60186-22-3 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNMBYAELMZIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293945 | |

| Record name | 4,6-Difluoro-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-22-3 | |

| Record name | 4,6-Difluoro-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-3-nitro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4,6 Difluoro 3 Nitropyridin 2 Amine

Direct Synthetic Routes to 4,6-Difluoro-3-nitropyridin-2-amine

Direct synthetic routes to this compound predominantly leverage the inherent reactivity of highly functionalized pyridine (B92270) rings. These methods involve constructing the target molecule in a few steps from readily available precursors, capitalizing on powerful reactions like nucleophilic aromatic substitution (SNAr) and strategic functional group introductions.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Difluoropyridinamines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of a leaving group re-establishes the aromaticity. For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halide. dalalinstitute.com

Pyridines are particularly susceptible to SNAr reactions, even more so than benzene, because the ring nitrogen atom is electron-withdrawing and can effectively stabilize the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the ortho or para positions. wikipedia.org In the context of difluoropyridinamines, fluorine atoms serve a dual role: they are highly electronegative, further activating the ring towards nucleophilic attack, and they can also function as effective leaving groups. masterorganicchemistry.comyoutube.com This reactivity is somewhat counterintuitive, as fluoride (B91410) is a poor leaving group in SN2 reactions; however, in SNAr, the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. youtube.com

Amination Reactions of Halogenated Nitropyridines

The introduction of an amino group onto a halogenated nitropyridine ring is a classic application of the SNAr reaction. This process, known as amination, typically involves reacting a suitable halo-nitropyridine precursor with an ammonia (B1221849) source or a primary/secondary amine. The synthesis of various aminonitropyridines relies on this strategy. For instance, 2,6-dichloro-3-nitropyridine (B41883) can be selectively aminated by reacting it with an aqueous ammonia solution in methanol. google.com This reaction preferentially substitutes the chlorine atom at the 2-position, highlighting the activating effect of the adjacent nitro group. google.com

Similarly, the synthesis of 2,3-diaminopyridines has been achieved through the displacement of a fluorine atom from 3-fluoro-2-nitropyridine (B1302947) using various amine nucleophiles. thieme-connect.com The higher electronegativity of fluorine compared to chlorine or bromine makes the attached carbon more electrophilic, favoring a regioselective displacement of the fluorine over other potential leaving groups or reaction pathways. thieme-connect.com These examples underscore the utility of amination in building complex pyridine structures from halogenated nitro-precursors.

Regioselective Amination in the Presence of Fluorine and Nitro Groups

The synthesis of this compound via SNAr presents a challenge of regioselectivity. The starting precursor would likely be a trifluoronitropyridine. The position of the incoming amino group is dictated by the directing effects of the existing substituents. A nitro group strongly activates the ortho and para positions to nucleophilic attack.

In a hypothetical precursor like 2,4,6-trifluoro-3-nitropyridine, the fluorine atoms at positions 2 and 4 are ortho and para, respectively, to the C3-nitro group, making them the most likely sites for substitution. The fluorine at C6 is meta to the nitro group and thus less activated. The choice between the C2 and C4 positions is often influenced by a combination of electronic and steric factors. The selective amination at the C2 position to yield the desired product is a critical step that relies on precise control of reaction conditions to favor substitution at this specific site over the competing C4 position.

Strategic Nitration and Fluorination of Pyridin-2-amine Precursors

An alternative to building the molecule by adding the amino group last is to start with a pyridin-2-amine scaffold and introduce the nitro and fluoro substituents. This approach requires careful strategic planning regarding the order of functionalization, as the directing effects of the groups change with each step.

Nitration of a pyridine ring is an electrophilic aromatic substitution, which is generally difficult due to the ring's electron-deficient nature. However, the presence of an activating amino group can facilitate this transformation. The nitration of 2-aminopyridine (B139424) itself is often challenging and can lead to a mixture of products, with the 5-nitro isomer being a major component. orgsyn.org To achieve the desired 3-nitro substitution, a more complex, multi-step process may be necessary, such as the one described for preparing 2-nitro-3-aminopyridine from 3-aminopyridine (B143674) via urea (B33335) derivatives. google.com

Following nitration, the introduction of fluorine atoms can be accomplished using electrophilic fluorinating agents like Selectfluor®. researchgate.net The fluorination of pyridines can also proceed through radical pathways, depending on the specific reagents and conditions employed. researchgate.net The synthesis of related compounds like 4-amino-2,6-dichloropyridine (B16260) has been achieved through nitration of a dichlorinated aminopyridine precursor, demonstrating the viability of functionalizing pre-existing aminopyridine cores. researchgate.net

| Reaction Step | Typical Reagents | Purpose | Reference |

| Nitration | HNO₃ / H₂SO₄ | Introduces the nitro group onto the pyridine ring. | researchgate.net |

| Ammonolysis | Aqueous NH₃ / Methanol | Replaces a halogen with an amino group. | |

| Fluorination | Selectfluor® | Introduces fluorine atoms onto the ring. | researchgate.net |

Development of One-Pot and Multicomponent Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions (MCRs) that combine several transformations into a single operation, avoiding the isolation of intermediates. rsc.org The synthesis of functionalized 2-aminopyridines has been a fertile ground for the development of such protocols.

For example, efficient one-pot procedures have been developed for synthesizing various fluorinated 2-aminopyridine compounds through reactions involving 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Other MCRs for producing 2-aminopyridine-3-carbonitrile derivatives involve the condensation of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), sometimes using ionic liquids or ultrasonic irradiation to improve efficiency. researchgate.netresearchgate.net While these specific examples may not directly produce this compound, they establish a proof of concept for using MCRs to rapidly assemble highly substituted pyridine rings. researchgate.netnih.gov The development of a bespoke one-pot or multicomponent protocol for the target molecule would represent a significant advancement in its efficient production.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect pathways involve the synthesis of an intermediate that is then converted to the final product through functional group interconversion. A plausible indirect route to this compound could begin with a more readily available halogenated pyridine, such as 2,6-dichloro-3-nitropyridine. google.com

A potential sequence could be:

Selective Amination: As previously discussed, treatment of 2,6-dichloro-3-nitropyridine with ammonia can yield 2-amino-6-chloro-3-nitropyridine.

Halogen Exchange (Halex) Reaction: The remaining chlorine atom at the 6-position could then be substituted with fluorine. This would require a subsequent SNAr reaction using a fluoride source, such as potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with a phase-transfer catalyst.

Introduction of the C4-Fluorine: The final fluorine atom at the C4 position would need to be introduced. This step is more challenging and might require converting a different functional group at that position (if one could be installed) or employing a direct C-H fluorination method, which remains a difficult transformation on such an electron-deficient ring.

This stepwise functionalization of a precursor allows for a more controlled, albeit potentially longer, synthetic route compared to direct approaches.

Chemical Derivatization of Substituted Pyridines

The synthesis of functionalized pyridines often involves the chemical derivatization of a pre-existing pyridine ring. This approach is fundamental in creating a variety of substituted pyridines, including nitro and amino derivatives.

A common strategy involves the nitration of a substituted pyridine. For instance, the nitration of 2-amino-5-bromopyridine (B118841) can be achieved using nitric acid in sulfuric acid to produce 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org This intermediate can then undergo further reactions. Another example is the nitration of 4-amino-2,6-dichloropyridine with potassium nitrate (B79036) in concentrated sulfuric acid, which can yield 4-amino-2,6-dichloro-3-nitropyridine. researchgate.net

Subsequent reactions, such as amination, can be used to introduce the amino group. For example, 2,6-dichloro-3-nitropyridine can react with ammonia to replace a chlorine atom with an amino group. google.com Similarly, amination of 3-amino-2-chloropyridine (B31603) can be performed using concentrated aqueous ammonia at elevated temperatures. orgsyn.org

The following table summarizes the derivatization of substituted pyridines leading to related nitro-amino pyridine compounds.

| Starting Material | Reagents | Product | Reference |

| 2-aminopyridine | 1. Acetic acid, Bromine 2. Sulfuric acid, Nitric acid | 2-amino-5-bromo-3-nitropyridine | orgsyn.org |

| 4-amino-2,6-dichloropyridine | Potassium nitrate, Sulfuric acid | 4-amino-2,6-dichloro-3-nitropyridine | researchgate.net |

| 2,6-dichloro-pyridine | 1. Nitration 2. Ammonia | 2-amino-6-chloro-3-nitropyridine | google.com |

| 3-aminopyridine | 1. Chlorination 2. Aqueous ammonia | 3-amino-2-chloropyridine, then 2,3-diaminopyridine (B105623) | orgsyn.org |

De Novo Ring-Forming Reactions for Functionalized Pyridine Core Construction

In contrast to modifying an existing pyridine ring, de novo synthesis builds the functionalized pyridine core from acyclic precursors. This method offers a high degree of flexibility in introducing various substituents.

One prominent de novo approach is the one-pot, multi-component reaction. For example, the reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine (B48288) in the presence of N-hydroxybenzamide and zinc chloride can yield a 2-amino-3-cyano-4,6-diphenylpyridine. mdpi.com Similarly, reacting chalcones with malononitrile and ammonium acetate under reflux conditions is a common method for synthesizing 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

These reactions often proceed through the formation of ylidenemalononitriles as intermediates, which then cyclize to form the pyridine ring. nih.gov The versatility of this approach allows for the synthesis of a wide array of multi-substituted pyridines. nih.gov A patent describes a method for preparing 2-amino-3-nitro-6-(4-fluoro-benzylamino)pyridine by reacting 2-amino-3-nitro-6-methoxypyridine with 4-fluorobenzylamine (B26447) in water. google.com

Catalytic Methodologies in the Synthesis of this compound and Analogues

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition-metal-catalyzed and metal-free catalytic systems have been employed in the synthesis of aminopyridine derivatives.

Applications of Transition-Metal-Catalyzed Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. numberanalytics.comyoutube.com This reaction is highly versatile and can be applied to a wide range of aryl halides and amines, including those with various functional groups like nitro groups. numberanalytics.comnih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the desired aryl amine. youtube.comyoutube.com

The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com This methodology has been successfully used for the amination of nitroarenes, providing a direct route to substituted nitroanilines. nih.gov

Exploration of Metal-Free Catalysis and Organocatalysis

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative.

For the synthesis of aminonitriles, which are precursors to aminopyridines, various organocatalytic methods have been developed. mdpi.com The Strecker reaction, which involves the synthesis of α-aminonitriles from aldehydes or ketones, amines, and a cyanide source, can be catalyzed by organocatalysts like sulfated polyborate under solvent-free conditions. mdpi.com Enamine-based organocatalysis, using catalysts like proline, is another effective strategy for various organic transformations. researchgate.net

Furthermore, metal-free reductions of nitroaromatics to amines have been achieved using reagents like diboronic acid with water as the hydrogen donor. researchgate.net This provides a greener alternative to traditional metal-catalyzed reductions.

The following table provides a brief comparison of catalytic approaches.

| Catalytic Approach | Catalyst Example | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Forms C-N bonds, versatile for aryl halides and amines. | numberanalytics.comyoutube.comnih.gov |

| Organocatalysis (Strecker) | Sulfated polyborate | Metal-free, solvent-free synthesis of α-aminonitriles. | mdpi.com |

| Metal-Free Reduction | Diboronic acid/water | Green reduction of nitro groups to amines. | researchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. rsc.org

Utilization of Solvent-Free and Aqueous Reaction Media

A key aspect of green chemistry is the use of environmentally friendly solvents or, ideally, the elimination of solvents altogether. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

Several synthetic methods for pyridine derivatives have been adapted to aqueous or solvent-free conditions. For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-ethanol mixture using pyridine-2-carboxylic acid as a catalyst. nih.gov This approach not only reduces the use of volatile organic solvents but can also lead to higher yields and shorter reaction times. nih.gov

Solvent-free reactions, often facilitated by microwave or ultrasonic irradiation, provide another green alternative. mdpi.com For instance, the Strecker reaction for α-aminonitrile synthesis has been performed under solvent-free conditions at room temperature, catalyzed by sulfated polyborate. mdpi.com A patent also describes the synthesis of a nitropyridine derivative where the final step involves adding water to the reaction mixture and separating the organic layer, minimizing solvent use for extraction. google.com

Microwave-Assisted Synthesis Enhancements and Optimization

The use of microwave irradiation has emerged as a significant enhancement in the synthesis of heterocyclic compounds, including derivatives of nitropyridine. This technology offers considerable advantages over conventional heating methods, primarily through rapid and uniform heating, which can lead to dramatically reduced reaction times, increased product yields, and improved purity profiles.

In the context of synthesizing substituted aminopyridines, microwave-assisted methods have proven to be highly efficient. Research into the synthesis of various nitroaniline and aminopyridine derivatives demonstrates that reactions of halogenated nitropyridines with aminating agents can be completed with high to excellent yields under microwave irradiation. clockss.org This approach is noted for being environmentally friendly, requiring low consumption of reagents, and being suitable for gram-scale synthesis. clockss.org The reaction of a fluoro-nitropyridine with an amine source, for instance, can achieve yields greater than 90% in a very short time frame. clockss.org

Optimization of these microwave-assisted syntheses typically involves adjusting parameters such as temperature, reaction time, and the choice of catalyst or solvent. For related pyridinone syntheses, reactions have been completed in as little as 120 seconds using a commercial microwave oven, often with the aid of a solid support catalyst like Montmorillonite K-10 to absorb the reactants. nih.govnih.gov The protocol may involve cycles of brief irradiation followed by cooling to ensure reaction control. nih.gov For the synthesis of chromeno[2,3-d]pyrimidine derivatives, specific conditions such as a reaction temperature of 160 °C for 60 minutes in the presence of a piperidine (B6355638) catalyst under microwave irradiation have been optimized to achieve high yields. nih.gov

These findings suggest a highly viable and efficient pathway for the synthesis of this compound. By reacting a suitable precursor with an ammonia source under optimized microwave conditions, the production of the target compound can be significantly enhanced in terms of speed and efficiency compared to traditional synthetic routes.

Table 1: Illustrative Microwave-Assisted Synthesis Parameters for Aminopyridine Derivatives This table is based on data for analogous compound syntheses and illustrates typical optimization parameters.

| Reactant Type | Amine Source | Catalyst/Support | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Fluoro-nitropyridine | Sulphamide | None specified | Not specified | Not specified | >90% | clockss.org |

| Curcumin (for Dihydropyridinones) | Primary Amines | Montmorillonite K-10 | Not specified (800 W) | 120 s | 17-28% | nih.gov |

| Imidate derivative | Aromatic Aldehydes | Piperidine | 160 °C | 60 min | 26-90% | nih.gov |

Analysis of Atom Economy and E-Factor in Synthetic Efficiency

In the pursuit of more sustainable chemical manufacturing, "green chemistry" principles are increasingly important in evaluating synthetic routes. Two key metrics for this evaluation are Atom Economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemrxiv.org It provides a theoretical measure of how much waste a reaction generates. The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

An ideal reaction, such as an addition reaction, would have an atom economy of 100%, meaning all reactant atoms are found in the product. chemrxiv.org However, many common reactions, like substitutions or eliminations, generate by-products, leading to lower atom economy. primescholars.com A reaction can have a 100% chemical yield but a very poor atom economy, indicating significant waste generation. chembam.com

The E-Factor provides a more practical measure of waste by quantifying the total mass of waste produced for a given mass of product. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) chembam.com

Unlike atom economy, the E-factor considers all sources of waste, including solvent losses, reaction work-up materials, and by-products. A lower E-Factor signifies less waste and a more environmentally friendly process. Industrial sectors vary widely in their typical E-factors, with pharmaceuticals often having very high values (25-100+) due to complex, multi-step syntheses. chembam.com

For the synthesis of this compound, analyzing the atom economy and E-factor of different potential routes is crucial for selecting the most efficient and sustainable method. For example, a hypothetical synthesis starting from 2-amino-4,6-difluoropyridine would involve nitration. The atom economy of this step would depend on the nitrating agent used. Using a mixture of nitric acid and sulfuric acid is common, but this generates significant waste, resulting in a low atom economy.

The BHC synthesis of ibuprofen (B1674241) is a classic example of improving atom economy in the pharmaceutical industry. The original Boots process had an atom economy of only 40%, while the newer, more efficient BHC process achieves 77%, significantly reducing waste and improving economic viability. rsc.org Similarly, designing a synthetic route for this compound that maximizes atom economy—for instance, through a catalytic process or a one-pot multi-component reaction—would be a key goal of green process development. nih.gov

Table 2: Conceptual Analysis of Atom Economy for a Synthetic Step This table provides a conceptual framework for how atom economy would be calculated for a hypothetical nitration step to form the target compound.

| Component | Formula | Role | Atoms Incorporated into Product? |

|---|---|---|---|

| 2-Amino-4,6-difluoropyridine | C₅H₄F₂N₂ | Reactant | Yes |

| Nitrating Agent (e.g., HNO₃) | HNO₃ | Reactant | Partially (NO₂) |

| This compound | C₅H₃F₂N₃O₂ | Desired Product | N/A |

| Water | H₂O | By-product | No |

Mechanistic Investigations of Reactions Involving 4,6 Difluoro 3 Nitropyridin 2 Amine

Detailed Study of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluoro-Nitropyridines

The SNAr reaction is a primary pathway for the functionalization of electron-deficient aromatic rings like the one in 4,6-difluoro-3-nitropyridin-2-amine. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp2 hybridized carbon and typically involves a two-step addition-elimination process. wikipedia.org

The pyridine (B92270) ring itself is inherently electron-deficient compared to benzene, a characteristic that makes it more amenable to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. uci.edu In this compound, this inherent reactivity is significantly amplified by the substituents.

Nitro Group (-NO2): The nitro group is a powerful activating group for SNAr reactions. wikipedia.orgnumberanalytics.com It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack by withdrawing electron density through both the inductive effect and, more importantly, the resonance effect. When a nucleophile attacks the ring at a position ortho or para to the nitro group, the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. wikipedia.orgresearchgate.net

Fluorine Atoms (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect (-I), which further depletes the pyridine ring of electron density and makes it more electrophilic. masterorganicchemistry.com This enhanced electrophilicity facilitates the initial attack by a nucleophile, which is the rate-limiting step of the SNAr reaction. masterorganicchemistry.com While the carbon-fluorine bond is very strong, its cleavage is not part of the rate-determining step. Consequently, fluorine's high electronegativity makes it an excellent activating group and a competent leaving group in SNAr reactions, often showing higher reactivity than other halogens. wikipedia.orgmasterorganicchemistry.com

The combined influence of the ring nitrogen, two fluorine atoms, and a nitro group makes the pyridine core of this compound exceptionally electrophilic and primed for nucleophilic substitution.

The cornerstone of the stepwise SNAr mechanism is the formation of a resonance-stabilized anionic σ-adduct, known as a Meisenheimer complex. wikipedia.orgbris.ac.uk This intermediate is formed when the nucleophile adds to the aromatic ring, temporarily breaking the ring's aromaticity. researchgate.net

In the reaction of a fluoro-nitropyridine, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to a tetrahedral sp3-hybridized carbon. The negative charge is delocalized across the π-system and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.orgresearchgate.net The stability of this complex is a critical factor in the reaction's progress. frontiersin.org For many SNAr reactions, these intermediates are so stable that they can be isolated and characterized spectroscopically. bris.ac.uk However, there is ongoing discussion in the scientific community, supported by computational and kinetic isotope effect studies, suggesting that in some cases the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a true intermediate. bris.ac.ukresearchgate.net

The decomposition of the Meisenheimer complex to form the final product occurs through the expulsion of the leaving group, which restores the aromaticity of the ring. frontiersin.org This step is typically fast. Two main pathways for its decomposition have been proposed: the direct expulsion of the leaving group and a base-catalyzed deprotonation of the complex before the leaving group departs. frontiersin.org

The kinetics of SNAr reactions on activated pyridines are heavily influenced by the stability of the Meisenheimer complex or the corresponding transition state. The formation of this anionic intermediate is usually the rate-limiting step due to the high activation energy required to overcome the initial aromatic stabilization. researchgate.net

Key Kinetic and Thermodynamic Factors:

Activation Energy: The electron-withdrawing groups play a crucial role in lowering the activation energy barrier for the initial nucleophilic attack. researchgate.net By stabilizing the negative charge in the transition state leading to the Meisenheimer complex, they accelerate the reaction rate. researchgate.net

Leaving Group Ability: In SNAr reactions, the typical trend for halogen leaving group ability is F > Cl > Br > I. wikipedia.org This is contrary to SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge during the attack. masterorganicchemistry.com

Reaction Mechanism: Kinetic studies, often using Brønsted-type plots which correlate the reaction rate with the pKa of the nucleophile, are used to probe the reaction mechanism. nih.gov Linear plots are often associated with concerted mechanisms, while breaks or curves in the plot can indicate a change in the rate-determining step or a shift towards a stepwise process involving a stable Meisenheimer intermediate. frontiersin.orgnih.gov Computational studies using Density Functional Theory (DFT) also help to model reaction pathways and calculate activation energies, providing insight into whether a mechanism is likely to be stepwise or concerted. researchgate.netbris.ac.uk

| Factor | Influence on Reaction | Rationale | Source |

|---|---|---|---|

| Activating Groups (-NO₂, -F) | Increases reaction rate | Stabilize the anionic Meisenheimer intermediate/transition state through resonance and induction, lowering the activation energy. | researchgate.net |

| Leaving Group (Fluorine) | Favors a high reaction rate | The high electronegativity of fluorine makes the ipso-carbon more electrophilic for the rate-determining nucleophilic attack. | wikipedia.orgmasterorganicchemistry.com |

| Nucleophile Strength | Generally increases reaction rate | A stronger nucleophile will attack the electron-deficient ring more readily. | wikipedia.org |

| Solvent | Can influence rate and mechanism | Polar aprotic solvents can stabilize charged intermediates. Solvent polarity can affect the energy levels of reactants and transition states. | clockss.orgnih.gov |

Elucidation of Nitro Group Migration and Rearrangement Mechanisms

Beyond direct substitution, nitro-substituted pyridines can undergo fascinating intramolecular rearrangements, including the migration of the nitro group itself. These rearrangements can compete with SNAr, leading to unexpected products.

The migration of a nitro group on a pyridine ring is a known, albeit less common, phenomenon that can occur under specific reaction conditions. clockss.orgnih.gov For example, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that in addition to the expected substitution product, a significant amount of a rearranged product is formed where the nitro group has migrated from the C-4 to the C-3 position. clockss.org

The mechanism for such rearrangements is thought to be distinct from simple substitution. It may involve complex transformations, potentially proceeding through intermediates like bicyclic species formed after an initial nucleophilic attack. nih.govmdpi.com The high reactivity of the nitro-activated pyridone framework can lead to the loss of aromaticity, enabling the scaffold to act as an activated nitroalkene, which facilitates cyclization and rearrangement cascades. nih.gov These processes are often initiated by a nucleophilic addition that creates an anionic intermediate, which then undergoes further intramolecular steps before rearomatization. nih.gov

The choice of solvent and other reaction conditions, such as temperature and the nature of the base, can have a dramatic effect on the reaction pathway, determining whether direct substitution or nitro group migration is the dominant process. clockss.org

Systematic studies on halo-nitropyridine systems have demonstrated that solvent polarity is a key factor. clockss.org Specifically, nitro-group migration has been observed to occur preferentially in polar aprotic solvents. clockss.org In contrast, other conditions may favor the expected nucleophilic substitution. clockss.org The polarity of the solvent can influence the relative stability of the ground states, excited states, and various charged intermediates or transition states along the reaction coordinate. nih.govresearchgate.net A more polar solvent might preferentially stabilize a specific charged intermediate that lies on the pathway to rearrangement, thus lowering the activation barrier for migration and making it competitive with direct substitution. nih.gov

| Solvent | Solvent Type | Observed Outcome | Source |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Nitro-group migration is a major pathway | clockss.org |

| Acetonitrile | Polar Aprotic | Nitro-group migration observed | clockss.org |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Primarily direct nucleophilic substitution | clockss.org |

| Methanol | Polar Protic | Primarily direct nucleophilic substitution | clockss.org |

This table is based on trends observed for similar halo-nitropyridine systems and illustrates the principle of solvent influence.

C-H Functionalization Strategies and Associated Mechanistic Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds on pyridine rings is a significant area of research in synthetic chemistry, aiming to provide more efficient and atom-economical routes to complex molecules. rsc.orgnih.gov Pyridine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals and materials science. nih.gov However, the pyridine ring presents unique challenges for direct C-H functionalization. Its electron-deficient nature, a result of the electronegative sp²-hybridized nitrogen atom, makes it less reactive in some substitution reactions compared to benzene. nih.govthieme-connect.com Furthermore, the lone pair of electrons on the nitrogen can coordinate to transition metal catalysts, which can both enable and complicate C-H activation processes. thieme-connect.comeurekaselect.com

For this compound, the pyridine ring is highly substituted, leaving only a single C-H bond at the C5 position. The reactivity of this specific bond is profoundly influenced by the electronic effects of the adjacent substituents: the two electron-withdrawing fluorine atoms at C4 and C6, the potent electron-withdrawing nitro group at C3, and the electron-donating amino group at C2. The presence of strong electron-withdrawing groups (EWGs) like nitro and fluoro groups is known to increase the acidity of pyridine C-H bonds, which can facilitate functionalization. nih.gov

Regioselectivity is a cornerstone of C-H functionalization, and in the case of this compound, any C-H functionalization is inherently regioselective to the C5 position, as it is the only available site. The key investigation, therefore, shifts from "where" the reaction occurs to "if" and "how" it can occur in the presence of other reactive sites, such as the nitro and amino groups.

The electronic environment of the C5-H bond is highly polarized. The cumulative electron-withdrawing effects of the nitro group and the two fluoro groups significantly decrease the electron density at C5, thereby increasing the acidity of the C5 proton. This heightened acidity makes the C5 position a plausible site for deprotonation by a strong base, followed by quenching with an electrophile, or for direct metallation via a concerted metalation-deprotonation mechanism.

Conversely, the electron-donating amino group at C2 partially counteracts this effect, though its influence is likely less pronounced at the C5 position. The primary challenge in the functionalization of this molecule is not achieving regioselectivity but rather chemoselectivity—that is, activating the C5-H bond without promoting competing reactions, such as nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms or the nitro group, which are excellent leaving groups. nih.govnih.gov

| Substituent | Position | Electronic Effect on C5 | Mechanistic Implication for C5-H Functionalization |

|---|---|---|---|

| -NO₂ | C3 | Strongly electron-withdrawing (Inductive & Resonance) | Increases C5-H acidity; Activates the ring for nucleophilic attack. |

| -F | C4 | Strongly electron-withdrawing (Inductive) | Increases C5-H acidity; Potential leaving group in SNAr. |

| -F | C6 | Strongly electron-withdrawing (Inductive) | Increases C5-H acidity; Potential leaving group in SNAr. |

| -NH₂ | C2 | Electron-donating (Resonance); Weakly withdrawing (Inductive) | May act as a directing group; partially counteracts deactivation by EWGs. |

Directing groups are crucial for controlling regioselectivity in transition-metal-catalyzed C-H activation. researchgate.netnih.gov In this compound, two potential nitrogen-based directing groups exist: the endocyclic pyridine nitrogen and the exocyclic amino group at the C2 position.

The pyridine nitrogen itself is a powerful coordinating atom for metals like palladium, rhodium, and iridium, often directing functionalization to the C2 and C6 positions. eurekaselect.comnih.gov In this molecule, these positions are already substituted, which could hinder this typical reactivity pathway or lead to other transformations.

The amino group at C2 could potentially direct a metal catalyst to its ortho C-H bond (at C3). However, this position is occupied by the nitro group. This situation, where multiple potential coordinating sites and steric hindrance are present, creates a complex catalytic environment. A transition metal could coordinate to the amino group, the pyridine nitrogen, or even chelate between them, each scenario leading to a different geometric arrangement and potentially different reactivity. The mechanistic implication is that any successful C-H functionalization at C5 would likely have to proceed via a mechanism that does not rely on a simple ortho-directing group effect from the C2-amino group, or it would involve a more complex, non-covalent interaction that favors the C5 position.

Oxidative and reductive pathways are central to many transition-metal-catalyzed C-H functionalization reactions. For a hypothetical C-H arylation at the C5 position of this compound using a palladium catalyst, a plausible, albeit challenging, pathway would involve:

Coordination: The palladium catalyst coordinates to the pyridine ring.

C-H Activation: The catalyst cleaves the C5-H bond to form a palladacycle intermediate. This is often the rate-determining step and can occur through various mechanisms, such as concerted metalation-deprotonation (CMD).

Oxidative Addition: A second substrate, for instance, an aryl halide, adds to the palladium center, oxidizing it (e.g., from Pd(II) to Pd(IV)).

Reductive Elimination: The C5-aryl bond is formed as the final step, regenerating the palladium catalyst in a lower oxidation state (e.g., Pd(II)).

The electron-poor nature of the pyridine ring in this compound makes the oxidative addition step more challenging. Conversely, the high acidity of the C5-H bond could facilitate the initial C-H activation step. Reductive C-H functionalization pathways are less common but could be envisioned under specific catalytic conditions, potentially involving radical intermediates.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore reaction mechanisms, transition states, and energy profiles that are difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. rsc.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can be employed to model potential reaction pathways. nih.govnih.gov

Such studies would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Analysis: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface.

Reaction Pathway Mapping: Connecting reactants to products via the calculated transition states to provide a detailed, step-by-step mechanistic picture.

Ab initio methods, which are based on first principles without empirical parameterization, can also be applied for higher accuracy, particularly for calculating interaction energies and refining key points on the energy profile. rsc.orgrsc.org For example, these methods could be used to precisely model the interaction between a metal catalyst and the various potential coordination sites on the molecule to predict the most likely initial step of a catalytic cycle.

A primary output of theoretical mechanistic studies is the reaction energy profile, which plots the change in energy as the reaction progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡ or ΔE‡).

For the C-H functionalization of this compound, DFT calculations could determine the activation barriers for competing pathways. For instance, one could compare the activation energy for the desired C5-H activation against the barrier for a competing SNAr reaction at the C4 or C6 position. This comparison would provide a quantitative prediction of the reaction's feasibility and selectivity under given conditions.

The table below presents hypothetical activation energies for a representative C-H activation step on a pyridine ring, illustrating how substituents can influence reactivity. The values are illustrative and would vary significantly based on the specific reaction, catalyst, and computational method.

| Pyridine Substrate | Position of C-H Activation | Hypothetical ΔG‡ (kcal/mol) | Reference Principle |

|---|---|---|---|

| Pyridine | C3 | 30.5 | Baseline reactivity |

| 3-Nitropyridine | C5 | 27.2 | EWG increases C-H acidity, lowering the barrier. nih.gov |

| 4-Fluoropyridine | C3 | 28.9 | EWG increases C-H acidity. nih.gov |

| 2-Aminopyridine (B139424) | C5 | 31.0 | EDG can slightly increase the activation barrier. |

| This compound | C5 | ~25-27 (Estimated) | Strong cumulative EWG effect expected to significantly lower the barrier. |

These theoretical investigations are crucial for understanding the intricate interplay of electronic and steric effects that govern the reactivity of highly functionalized heterocycles like this compound, guiding the rational design of new synthetic methodologies. rsc.org

Advanced Spectroscopic Characterization and Elucidation Methodologies for 4,6 Difluoro 3 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms. ipb.pt For a molecule like 4,6-Difluoro-3-nitropyridin-2-amine, with its multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), a suite of one-dimensional and two-dimensional experiments is employed for an unambiguous assignment of its structure.

Advanced Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the amine protons and the lone aromatic proton. The amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration, typically in the range of δ 6.0-8.0 ppm. The single aromatic proton at the C5 position (H-5) is anticipated to resonate significantly downfield due to the deshielding effects of the electronegative fluorine atoms and the electron-withdrawing nitro group. Its signal would likely appear as a triplet due to coupling with the two neighboring fluorine atoms (F-4 and F-6).

The ¹³C NMR spectrum provides a map of the carbon framework. Due to the presence of highly electronegative fluorine substituents, the carbon signals, particularly those directly bonded to fluorine, will exhibit large one-bond ¹³C-¹⁹F coupling constants (¹JCF). blogspot.com The chemical shifts are influenced by the electronic effects of all substituents. The carbons C-4 and C-6, being directly attached to fluorine, are expected at lower field (higher ppm) and will appear as doublets with large coupling constants. The C-3 carbon, bearing the nitro group, and the C-2 carbon, bonded to the amine group, will also have characteristic shifts. The C-5 carbon, bonded to a proton, will show a smaller C-F coupling and can be identified with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. blogspot.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (Coupling to F) |

| H on N2 | 6.0 - 8.0 | br s | - | - |

| H-5 | 8.0 - 8.5 | t | 110 - 120 | dd |

| C-2 | - | - | 150 - 158 | d |

| C-3 | - | - | 130 - 138 | d |

| C-4 | - | - | 155 - 165 | d (¹JCF) |

| C-5 | - | - | 110 - 120 | dd |

| C-6 | - | - | 158 - 168 | d (¹JCF) |

Note: Predicted values are based on typical ranges for substituted and fluorinated pyridines. Actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Applications for Fluorinated Pyridines

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. azom.combiophysics.org It offers a wide chemical shift range, which makes the signals for non-equivalent fluorine atoms highly resolved. azom.com For this compound, two distinct signals are expected for the fluorine atoms at the C-4 and C-6 positions, as they are in different chemical environments.

The chemical shifts of fluorine on aromatic rings are sensitive to the electronic nature of other substituents. biophysics.orgnih.gov The F-4 signal will be influenced by the adjacent nitro group, while the F-6 signal will be influenced by the adjacent aromatic proton. Both signals would likely appear as doublets due to the four-bond coupling (⁴JFF) between them, a common feature in polyfluorinated aromatic systems. ucsb.edu Furthermore, each fluorine signal will exhibit coupling to the H-5 proton (³JHF for F-4 and ³JHF for F-6).

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| F-4 | -100 to -120 | d | ⁴JFF, ³JHF |

| F-6 | -90 to -110 | d | ⁴JFF, ³JHF |

Note: Aromatic fluorine chemical shifts typically appear between -80 and -170 ppm. The exact values depend heavily on substituents and solvent. ucsb.edu

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle and confirming the precise atom-to-atom connectivity. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this specific molecule, a COSY spectrum would be very simple. It would primarily be used to confirm the absence of coupling between the NH₂ protons and the H-5 proton, which is expected if the amine protons are undergoing rapid exchange with the solvent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu For this compound, it would show a clear cross-peak between the signal for the H-5 proton and the signal for the C-5 carbon, definitively linking them. ipb.pt

The H-5 proton would show correlations to C-3 , C-4 , and C-6 , confirming its position between these carbons.

The NH₂ protons would be expected to show correlations to C-2 and possibly C-3 , locking in the position of the amino and nitro groups.

These combined 2D experiments leave no ambiguity in the final structural assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz It is particularly effective for identifying polar functional groups. For this compound, the key characteristic absorption bands are predictable. researchgate.netresearchgate.net

N-H Vibrations: The primary amine group will give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Nitro Group Vibrations: The NO₂ group is characterized by strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic Ring Vibrations: The pyridine (B92270) ring will show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Vibrations: The carbon-fluorine bonds will produce strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic | ~3100 | Medium-Weak |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1600 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric N=O Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |

| Symmetric N=O Stretch | Nitro (-NO₂) | 1345 - 1385 | Strong |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications in Structural Research

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric vibrations and provides complementary information to FT-IR. researchgate.net For this compound, the symmetric vibrations of the pyridine ring and the symmetric stretch of the nitro group are expected to be particularly strong in the Raman spectrum. aip.orgacs.org

A significant advancement in this area is Surface-Enhanced Raman Scattering (SERS) , a technique that can amplify the Raman signal by factors of 10¹⁰ or more for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). wikipedia.orgyoutube.com This enormous enhancement allows for the detection of trace amounts of an analyte, even down to the single-molecule level. wikipedia.org

Nitroaromatic compounds, in particular, have been shown to be excellent candidates for SERS detection. rsc.orgacs.org The interaction between the nitro group and the metal surface can lead to a charge-transfer mechanism, which, in addition to the electromagnetic enhancement from surface plasmons, results in a very strong SERS signal. uw.edu.pl SERS could therefore be a powerful tool for the ultra-sensitive detection and structural investigation of this compound, providing detailed vibrational information that might be weak or unresolved in a conventional Raman spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C5H3F2N3O2, the nominal molecular weight is 175.09 g/mol bldpharm.com.

While a specific mass spectrum for this compound is not widely published, the fragmentation pattern of related nitropyridine derivatives can provide insights. The fragmentation of 2-nitropyridine, for instance, is well-documented nist.gov. Generally, the mass spectra of monosubstituted pyridines show fragmentation patterns influenced by the ring nitrogen acs.org. For nitropyridine compounds, common fragmentation pathways involve the loss of the nitro group (NO2) or parts of it, such as NO or O. The presence of the amino group and fluorine atoms would further influence the fragmentation, potentially leading to the loss of HCN, HF, or other small neutral molecules. The analysis of pyrrolizidine (B1209537) alkaloids, for example, shows characteristic losses of small molecules that help in identifying the core structure mjcce.org.mk. Similarly, studies on nitazene (B13437292) analogs have demonstrated that elucidating fragmentation pathways is key to structural identification nih.gov.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure mass-to-charge ratios with very high accuracy, which is crucial for determining the elemental composition of a molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For fluorinated compounds, HRMS is particularly valuable nih.govchromatographyonline.com.

In the case of this compound, HRMS would be used to confirm its elemental composition of C5H3F2N3O2. The high precision of HRMS allows for the differentiation of the target molecule from other potential isobaric compounds. This technique has been successfully applied to elucidate the structure of complex polyfluorinated polyethers by identifying the different repeating units and end groups with high accuracy nih.gov. The use of techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be expected to yield a precise mass measurement, confirming the molecular formula.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. This makes it an ideal tool for monitoring the progress of chemical reactions and identifying products and byproducts. The analysis of nitroaromatic compounds, which are often used in explosives, is frequently carried out using GC-MS nih.govmdpi.com.

For the synthesis of this compound, GC-MS could be employed to monitor the consumption of starting materials and the formation of the desired product in real-time. By taking aliquots from the reaction mixture at different time points, the relative concentrations of reactants, intermediates, and the final product can be determined. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. Derivatization techniques can sometimes be employed to increase the volatility of analytes for GC-MS analysis nih.gov. The total vaporization headspace GC-MS method has been used for the quantitative analysis of fuel components, demonstrating the versatility of this technique rsc.org.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the surveyed literature, data from analogous compounds, such as 2-amino-3-nitropyridine (B1266227) and other fluorinated pyridine derivatives, can be used to predict its solid-state structure researchgate.netresearchgate.net.

Single Crystal X-ray Diffraction for Accurate Determination of Bond Lengths, Angles, and Dihedral Angles

Single crystal X-ray diffraction analysis would provide the most accurate and unambiguous determination of the molecular structure of this compound. For the related molecule, 2-amino-3-nitropyridine, theoretical calculations have been compared with experimental X-ray data to validate the geometric parameters researchgate.netnajah.edu.

Based on the analysis of 4-methyl-3-nitropyridin-2-amine, it is expected that the pyridine ring in this compound would be essentially planar nih.gov. The nitro group is likely to be slightly twisted out of the plane of the pyridine ring. For instance, in 4-methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5(3)° nih.gov. The bond lengths and angles would be influenced by the electronic effects of the amino, nitro, and fluorine substituents. The C-F bonds would be expected to have lengths typical for aryl fluorides. The C-N bond of the amino group would likely exhibit some double bond character due to resonance with the electron-withdrawing nitro group and the pyridine ring.

A hypothetical table of selected bond lengths and angles for this compound, based on known values for similar structures, is presented below.

| Bond/Angle | Expected Value Range |

| C-F | 1.33 - 1.36 Å |

| C-NO2 | 1.45 - 1.48 Å |

| C-NH2 | 1.34 - 1.37 Å |

| N-O | 1.22 - 1.25 Å |

| F-C-C | 117 - 120° |

| O-N-O | 123 - 126° |

| C-C(NO2)-C | 120 - 123° |

Analysis of Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding Networks)

The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions. In the crystal structure of this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

In the crystal structure of 4-methyl-3-nitropyridin-2-amine, inversion dimers are formed through N-H···N hydrogen bonds, and there is also an intramolecular N-H···O hydrogen bond nih.gov. It is highly probable that the crystal structure of this compound would also feature extensive hydrogen bonding networks. Furthermore, the fluorine atoms could participate in C-H···F interactions, which are known to influence crystal packing, as seen in the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) researchgate.net. The presence of the aromatic pyridine ring also allows for the possibility of π-π stacking interactions, which would further stabilize the crystal lattice.

Computational and Theoretical Chemistry Studies of 4,6 Difluoro 3 Nitropyridin 2 Amine

Quantum Chemical Methodologies Applied to 4,6-Difluoro-3-nitropyridin-2-amine

A variety of quantum chemical methods are employed to model this compound, each offering a different balance of computational cost and accuracy.

Advanced Density Functional Theory (DFT) Calculations and Basis Set Selection Optimization

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like this compound. nih.gov DFT methods are favored for their balance of accuracy and computational efficiency. The selection of an appropriate functional and basis set is critical for obtaining reliable results.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly used. researchgate.netrsc.org B3LYP is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation and is known for its robust performance across a wide range of organic molecules. nih.govresearchgate.net The M06-2X functional is often chosen for systems where non-covalent interactions are important. acs.org

The choice of basis set, which is a set of mathematical functions used to represent the electronic wave function, is equally crucial. wikipedia.org Basis sets like the Pople-style 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently employed. nih.govresearchgate.net The notation indicates a split-valence basis set, with polarization functions (d,p) and diffuse functions (++) added to provide greater flexibility for describing the electron distribution, which is especially important for molecules with heteroatoms and potential for hydrogen bonding. gaussian.com For instance, studies on similar substituted pyridine (B92270) derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to achieve results in good agreement with experimental data. researchgate.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| Category | Name | Description |

|---|---|---|

| DFT Functional | B3LYP | A popular hybrid functional known for its good balance of accuracy and efficiency in predicting molecular geometries and energies. nih.govresearchgate.net |

| M06-2X | A hybrid meta-GGA functional, particularly effective for systems with non-covalent interactions, thermochemistry, and kinetics. acs.org | |

| Basis Set | 6-31G(d,p) | A split-valence double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved accuracy. nih.gov |

| 6-311++G(d,p) | A split-valence triple-zeta basis set with diffuse functions (++) on both heavy and hydrogen atoms, along with polarization functions, offering higher accuracy. researchgate.net | |

| def2-SVP | A split-valence polarization basis set from the Karlsruhe series, known for its efficiency and robustness. wikipedia.org |

Application of Ab Initio Methods (e.g., MP2) for High-Level Electronic Structure Characterization

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for characterizing electronic structures. wikipedia.orgaps.org Unlike DFT, which relies on an approximate exchange-correlation functional, MP2 improves upon the Hartree-Fock method by explicitly including electron correlation effects through perturbation theory. wikipedia.org

MP2 calculations are computationally more demanding than DFT but can offer benchmark-quality results for geometries and interaction energies. wikipedia.org For molecules like 2-amino-3-nitropyridine (B1266227), a structurally similar compound, studies have utilized the MP2 method with the 6-311++G(d,p) basis set to perform detailed analyses of its geometrical parameters and vibrational spectra, showing good agreement with experimental X-ray data. researchgate.netresearchgate.net The application of MP2 to this compound would be invaluable for validating the results obtained from DFT methods and for a more precise description of its electronic features.

Employment of Semi-Empirical Methods for Preliminary Structural and Electronic Investigations

Semi-empirical methods, such as AM1 and PM3, represent a computationally less expensive alternative for preliminary investigations. wustl.edu These methods are based on the Hartree-Fock formalism but introduce numerous approximations and use parameters derived from experimental data to simplify the calculations. wustl.edu

Due to these approximations, particularly the neglect of certain electron-electron repulsion integrals (an approach known as Neglect of Diatomic Differential Overlap or NDDO), semi-empirical calculations are significantly faster than their ab initio or DFT counterparts. wustl.edu This speed allows for the rapid exploration of large molecular systems or for initial geometry optimizations before refinement with more accurate methods. However, the accuracy of semi-empirical methods is highly dependent on the molecule being studied and whether it is similar to the molecules used in the method's parameterization. wustl.edu They are best suited for initial screening and qualitative assessments of the structural and electronic properties of this compound.

Detailed Electronic Structure and Molecular Orbital Analysis

Analyzing the electronic structure provides a deep understanding of a molecule's stability, reactivity, and potential interaction sites.

Calculation of HOMO-LUMO Energy Gap and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates a molecule is more reactive. irjweb.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com These descriptors, derived from conceptual DFT, provide a framework for understanding chemical behavior. irjweb.commdpi.com

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A large gap implies high stability. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability and reactivity. Soft molecules are more reactive. irjweb.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character. irjweb.com |

Mapping of Molecular Electrostatic Potential (MESP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. irjweb.com The MESP is mapped onto the electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. In contrast, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. researchgate.net For this compound, the MESP map would likely show negative potential around the nitro group's oxygen atoms and the pyridine nitrogen, while positive potential would be located near the amine hydrogens, providing a clear guide to its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. tandfonline.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, resembling a classical Lewis structure. nih.gov The stability of a molecule can be interpreted through the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these charge-transfer interactions. tandfonline.com

For this compound, a defining structural feature is the presence of a strong intramolecular hydrogen bond between a hydrogen atom of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). This is supported by crystallographic studies of structurally similar compounds, such as 4-methyl-3-nitropyridin-2-amine and N6-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, which both exhibit this interaction. nih.govnih.gov

Beyond the hydrogen bond, NBO analysis also elucidates other key electronic interactions:

Resonance Effects : Delocalization of the amino group's nitrogen lone pair into the pyridine ring's π-system (LP(N) → π*(ring)). This interaction is characteristic of aminopyridines and contributes to the electronic character of the ring.

Substituent Effects : Interactions between the π-system of the ring and the electron-withdrawing nitro and fluoro substituents. nih.govnih.gov These delocalizations (π(ring) → π(NO₂) and π(ring) → π*(NO₂)) explain the electronic interplay that governs the molecule's reactivity and charge distribution. nih.gov

Inter-substituent Interactions : The analysis can also reveal delocalizations between adjacent substituents, mediated through the pyridine ring, which collectively influence the molecule's electronic structure. researchgate.net

Table 1: Representative Donor-Acceptor Interactions Analyzed by NBO

| Donor NBO | Acceptor NBO | Type of Interaction | Significance for this compound |

| LP (O) of NO₂ | σ* (N-H) of NH₂ | Intramolecular Hydrogen Bond | Major stabilizing factor, enforces planarity. |

| LP (N) of NH₂ | π* (C=C) of Ring | Resonance (π-donation) | Increases electron density in the ring. |

| π (C=C) of Ring | π* (N=O) of NO₂ | Resonance (π-withdrawal) | Decreases electron density in the ring. |

| LP (F) | σ* (C-C) of Ring | Hyperconjugation | Electronic influence of fluorine substituents. |

Conformational Analysis and Investigation of Tautomerism

The conformation of this compound is largely dictated by the planarity of the pyridine ring and the strong intramolecular hydrogen bond between the amino and nitro groups. nih.govnih.gov This hydrogen bond significantly restricts the rotational freedom of both substituents, favoring a planar conformer.

The most significant conformational flexibility arises from the rotation of the amino group around the C2-N bond. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy barrier for this rotation. nih.govuisek.edu.ec The process involves rotating the amino group incrementally and calculating the energy at each step to map the potential energy surface.

For the parent molecule, 2-aminopyridine (B139424), the lowest rotational barrier has been calculated to be approximately 7.71 kcal/mol. uisek.edu.ec This barrier corresponds to the transition state where the amino group is perpendicular to the pyridine ring, breaking the π-conjugation between the nitrogen lone pair and the ring. In this compound, this barrier is expected to be higher due to the need to break the strong intramolecular N-H···O hydrogen bond in addition to disrupting the π-conjugation. Steric hindrance from the adjacent substituents can also influence the barrier height. researchgate.net

Table 2: Calculated Rotational Barriers for Amino Groups in Aromatic Systems

| Molecule | Method | Rotational Barrier (kcal/mol) | Reference |

| 2-Aminopyridine | CCSD(T)//B3LYP | 7.71 | uisek.edu.ec |

| Amine-substituted [s]-triazines | NMR Spectroscopy | 15.1 - 17.7 | nih.gov |

| 2-Aminopyrimidine | Various Ab Initio | Varies with method | nih.gov |

2-Aminopyridine derivatives can theoretically exist in two tautomeric forms: the amino form (with an exocyclic NH₂ group) and the imine form (with an endocyclic NH and an exocyclic =NH group). Numerous theoretical and experimental studies have been conducted on this equilibrium.

For 2-aminopyridine and its derivatives, computational studies consistently show that the amino tautomer is significantly more stable than the imine tautomer. researchgate.netlibretexts.org The energy difference is substantial enough that the imine form is not present in any detectable concentration under normal conditions. The tautomerization process, which involves an intramolecular proton transfer, has a very high activation energy barrier, making the interconversion thermodynamically and kinetically unfavorable in the absence of a catalyst or assisting solvent molecules. researchgate.net Therefore, this compound is expected to exist exclusively in the amino form.